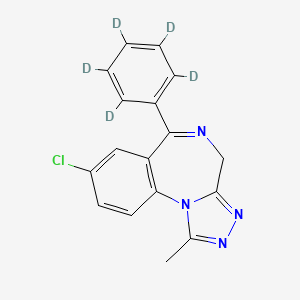
Alprazolam-d5
Cat. No. B571041
Key on ui cas rn:
125229-61-0
M. Wt: 313.8 g/mol
InChI Key: VREFGVBLTWBCJP-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08106189B2
Procedure details


2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4 benzodiazepine (117.5 g; 0.36 mole) and toluene (11.75 mole.) were added to a RB flask. 0.94 mole of toluene was distilled out at 110-112° C. The reaction mixture was cooled to 90-95° C. and charged with p-toluene sulphonic acid (0.0012 mole). The reaction mixture was then refluxed at 105-110° C. for 10-12 hrs with a Dean-Stark apparatus for water removal. At the end of the reaction (as indicated by TLC), reaction mixture was cooled to 25-30° C. The reaction mass was then further cooled to 10-15° C. and stirred at same temperature for 4-5 hrs. The solids precipitated were filtered and washed with cold toluene to obtain crude 8-chloro-1-methyl-6-phenyl-4H-s-trizolo[4 3-I][1,4] benzodiazepine (alprazolam). The crude alprazolam was purified from isopropanol to obtain 80% yield of pure alprazolam.
Name
2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4 benzodiazepine
Quantity
117.5 g
Type
reactant
Reaction Step One





Name
alprazolam
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][NH:5][CH:6]1[CH:12]=[N:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:9]2[CH:19]=[C:20]([Cl:23])[CH:21]=[CH:22][C:8]2=[N:7]1)(=O)[CH3:2].C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[CH3:2][C:1]1[N:7]2[C:8]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][C:9]=3[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[N:11][CH2:12][C:6]2=[N:5][N:4]=1
|
Inputs


Step One
|
Name
|
2-(2-acetyl hydrazino)-7-chloro-5-phenyl-2H-1,4 benzodiazepine
|
|
Quantity
|
117.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NNC1N=C2C(=C(N=C1)C1=CC=CC=C1)C=C(C=C2)Cl
|
|
Name
|
|
|
Quantity
|
11.75 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.94 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.0012 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
92.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at same temperature for 4-5 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction (as indicated by TLC), reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 25-30° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mass was then further cooled to 10-15° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain crude 8-chloro-1-methyl-6-phenyl-4H-s-trizolo[4 3-I][1,4] benzodiazepine (alprazolam)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude alprazolam was purified from isopropanol
|
Outcomes


Product
Details
Reaction Time |
4.5 (± 0.5) h |
|
Name
|
alprazolam
|
|
Type
|
product
|
|
Smiles
|
CC1=NN=C2N1C=3C=CC(=CC3C(=NC2)C=4C=CC=CC4)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
